1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt
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Overview
Description
1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt is a complex organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both carboxyethyl and hydroxyethyl groups, along with a long heptadecenyl chain, makes it particularly interesting for research and industrial applications.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the carboxyethyl and hydroxyethyl groups. The heptadecenyl chain is then attached through a series of reactions involving alkylation and esterification. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of ionic liquids and surfactants.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, it can act as a catalyst by stabilizing transition states and lowering activation energy. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Compared to other imidazolium salts, 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt is unique due to its combination of functional groups and long alkyl chain. Similar compounds include:
- 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-octadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt
- 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-hexadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt These compounds share similar structural features but differ in the length and saturation of the alkyl chain, which can influence their physical and chemical properties.
Properties
CAS No. |
67892-37-9 |
---|---|
Molecular Formula |
C25H46N2O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[2-heptadec-8-enyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]propanoate |
InChI |
InChI=1S/C25H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,22-23-28)20-18-25(29)30/h9-10,28H,2-8,11-23H2,1H3 |
InChI Key |
HZQUHSAZKBXDKE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CCC(=O)[O-])CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CCC(=O)[O-])CCO |
67892-37-9 | |
physical_description |
Liquid |
Origin of Product |
United States |
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